molecular formula C18H20N2O2 B4444063 4-isopropyl-N'-(phenylacetyl)benzohydrazide

4-isopropyl-N'-(phenylacetyl)benzohydrazide

Cat. No.: B4444063
M. Wt: 296.4 g/mol
InChI Key: RFUIDUDAJWMECW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 4-isopropylbenzohydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of 4-isopropyl-N’-(phenylacetyl)benzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N’-(phenylacetyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-isopropyl-N’-(phenylacetyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-bacterial, anti-fungal, and anti-cancer properties, it is investigated for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isopropyl-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, leading to its anti-bacterial activity. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

4-isopropyl-N’-(phenylacetyl)benzohydrazide can be compared with other similar compounds, such as:

    Benzohydrazide: The parent compound with a simpler structure and similar biological activities.

    N’-phenylacetylbenzohydrazide: A closely related compound with a different substituent on the benzene ring.

    4-isopropylbenzohydrazide: Another derivative with a different functional group attached to the benzohydrazide moiety.

The uniqueness of 4-isopropyl-N’-(phenylacetyl)benzohydrazide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

N'-(2-phenylacetyl)-4-propan-2-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(2)15-8-10-16(11-9-15)18(22)20-19-17(21)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUIDUDAJWMECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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